REACTION_CXSMILES
|
C(C[C:4]1[CH:5]=[CH:6][C:7]2[O:16][C:11]3=[N:12][CH:13]=[CH:14][CH:15]=[C:10]3[CH2:9][C:8]=2[CH:17]=1)#N.[C:18]([OH:21])(=[O:20])[CH3:19]>Cl>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]2[CH2:9][C:8]3[CH:17]=[C:4]([CH2:19][C:18]([OH:21])=[O:20])[CH:5]=[CH:6][C:7]=3[O:16][C:11]=12
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C=CC2=C(CC=3C(=NC=CC3)O2)C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration, water
|
Type
|
ADDITION
|
Details
|
is added to the residue, and further 10% sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue
|
Type
|
CUSTOM
|
Details
|
An insoluble material is removed by extraction with chloroform
|
Type
|
FILTRATION
|
Details
|
the resulting crystalline precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
The crystals are recrystallized from dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=CC=C1)CC1=C(O2)C=CC(=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |